molecular formula C13H19NO2 B2468360 (S)-2-(Benzylamino)-4-methylpentanoic acid CAS No. 89384-51-0

(S)-2-(Benzylamino)-4-methylpentanoic acid

Cat. No.: B2468360
CAS No.: 89384-51-0
M. Wt: 221.3
InChI Key: ZJOWTIPPMQBTTA-GFCCVEGCSA-N
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Description

(S)-2-(Benzylamino)-4-methylpentanoic acid is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Peptidyl 2,2-Difluoro-3-Aminopropionate Synthesis : This compound was synthesized via a Reformatsky reaction and has potential applications as a proteinase inhibitor (Angelastro et al., 1992).
  • X-Ray Crystal Structure Analysis : Study of the hydrochloride of ± 3-benzylamino-4-hydroxypentanoic acid lactone showed the methyl and benzylamino groups to be trans-oriented, which is significant for understanding its chemical structure and reactions (Jones et al., 1968).
  • Friedel—Crafts Reaction Studies : The compound's synthesis and reactions in the context of Friedel-Crafts chemistry offer insights into its potential in organic synthesis (Natekar & Samant, 2010).

Biochemical and Medical Research

  • Anticonvulsant and Teratogenic Activity : Research on analogues of valproic acid, including 4-methylpentanoic acid, shows that further branching of these compounds can reduce teratogenic activity without affecting anticonvulsant effects, suggesting their potential in developing safer antiepileptic drugs (Bojic et al., 1996).
  • Polyamine Biosynthesis Inhibition : The synthesis of (+/-)-5-Amino-2-hydrazine-2-methylpentanoic acid, derived from 2-methylpentanoic acid, showed potent inhibition of ornithine decarboxylase, an enzyme involved in polyamine biosynthesis, indicating its therapeutic potential (Abdel-monem et al., 1975).

Environmental and Analytical Applications

  • Analysis in Alcoholic Beverages : A method was developed for the analysis of 4-methylpentanoic acid in wine and other alcoholic beverages, demonstrating its relevance in food and beverage quality control (Gracia-Moreno et al., 2015).

Properties

IUPAC Name

(2S)-2-(benzylamino)-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10(2)8-12(13(15)16)14-9-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9H2,1-2H3,(H,15,16)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOWTIPPMQBTTA-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89384-51-0
Record name N-BENZYL-L-LEUCINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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